molecular formula C13H12O4 B1618357 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid CAS No. 303064-47-3

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Cat. No.: B1618357
CAS No.: 303064-47-3
M. Wt: 232.23 g/mol
InChI Key: AJUGKZCPMRYOAV-UHFFFAOYSA-N
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Description

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of furan, a heterocyclic organic compound, and features a phenoxymethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with furan derivatives and phenol derivatives.

    Reaction Conditions: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the furan ring.

    Catalysts and Solvents: Common catalysts include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or tetrahydrofuran are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The furan ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Phenoxymethyl)furan-2-carboxylic acid: Lacks the methyl group at the 3-position.

    5-(Methoxycarbonyl)furan-2-carboxylic acid: Contains a methoxycarbonyl group instead of the phenoxymethyl group.

    5-Hydroxymethyl-2-furancarboxylic acid: Features a hydroxymethyl group instead of the phenoxymethyl group.

Uniqueness

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is unique due to the presence of both the methyl and phenoxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9-7-11(17-12(9)13(14)15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGKZCPMRYOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354484
Record name 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303064-47-3
Record name 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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